molecular formula C8H11NOS B1445385 4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine CAS No. 1310426-28-8

4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine

Cat. No.: B1445385
CAS No.: 1310426-28-8
M. Wt: 169.25 g/mol
InChI Key: RUVLCKYDYIYWBH-UHFFFAOYSA-N
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Description

4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyran ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the thiophene or pyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanol
  • 4H,5H,7H-thieno[2,3-c]pyran-7-ylmethylamine
  • 4H,5H,7H-thieno[2,3-c]pyran-7-ylmethyl chloride

Uniqueness

4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c9-5-7-8-6(1-3-10-7)2-4-11-8/h2,4,7H,1,3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVLCKYDYIYWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=C1C=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine
Reactant of Route 2
4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine
Reactant of Route 3
4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine
Reactant of Route 4
4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine
Reactant of Route 5
4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine
Reactant of Route 6
4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine

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